molecular formula C16H17BrN2O2S B3743803 5-(4-bromobenzylidene)-3-(1-piperidinylmethyl)-1,3-thiazolidine-2,4-dione

5-(4-bromobenzylidene)-3-(1-piperidinylmethyl)-1,3-thiazolidine-2,4-dione

Cat. No. B3743803
M. Wt: 381.3 g/mol
InChI Key: WJYCKLKGUBJUIG-GXDHUFHOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-bromobenzylidene)-3-(1-piperidinylmethyl)-1,3-thiazolidine-2,4-dione, also known as BBPT, is a thiazolidinedione derivative that has gained significant attention in the scientific community due to its potential therapeutic applications. BBPT is a heterocyclic compound that contains a thiazolidinedione ring, a piperidine ring, and a bromobenzylidene moiety.

Mechanism of Action

The mechanism of action of 5-(4-bromobenzylidene)-3-(1-piperidinylmethyl)-1,3-thiazolidine-2,4-dione is not fully understood. However, it has been proposed that 5-(4-bromobenzylidene)-3-(1-piperidinylmethyl)-1,3-thiazolidine-2,4-dione exerts its pharmacological effects by modulating various signaling pathways. 5-(4-bromobenzylidene)-3-(1-piperidinylmethyl)-1,3-thiazolidine-2,4-dione has been shown to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell proliferation and survival. It has also been reported to activate the AMPK pathway, which is involved in energy homeostasis and glucose metabolism. 5-(4-bromobenzylidene)-3-(1-piperidinylmethyl)-1,3-thiazolidine-2,4-dione has been shown to inhibit NF-κB signaling, which is involved in inflammation and immune response. Moreover, 5-(4-bromobenzylidene)-3-(1-piperidinylmethyl)-1,3-thiazolidine-2,4-dione has been reported to inhibit the protease activity of HIV-1 and HCV.
Biochemical and Physiological Effects:
5-(4-bromobenzylidene)-3-(1-piperidinylmethyl)-1,3-thiazolidine-2,4-dione has been shown to exhibit various biochemical and physiological effects. It has been reported to induce apoptosis in cancer cells by activating the caspase pathway. 5-(4-bromobenzylidene)-3-(1-piperidinylmethyl)-1,3-thiazolidine-2,4-dione has also been shown to inhibit angiogenesis, which is essential for tumor growth and metastasis. Moreover, 5-(4-bromobenzylidene)-3-(1-piperidinylmethyl)-1,3-thiazolidine-2,4-dione has been reported to regulate glucose metabolism by improving insulin sensitivity and glucose uptake. 5-(4-bromobenzylidene)-3-(1-piperidinylmethyl)-1,3-thiazolidine-2,4-dione has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines. Furthermore, 5-(4-bromobenzylidene)-3-(1-piperidinylmethyl)-1,3-thiazolidine-2,4-dione has been reported to inhibit viral replication by inhibiting the protease activity of HIV-1 and HCV.

Advantages and Limitations for Lab Experiments

5-(4-bromobenzylidene)-3-(1-piperidinylmethyl)-1,3-thiazolidine-2,4-dione has several advantages for lab experiments. It is a stable compound that can be easily synthesized in good yield. 5-(4-bromobenzylidene)-3-(1-piperidinylmethyl)-1,3-thiazolidine-2,4-dione has been shown to exhibit potent pharmacological effects at relatively low concentrations. Moreover, 5-(4-bromobenzylidene)-3-(1-piperidinylmethyl)-1,3-thiazolidine-2,4-dione has been reported to have low toxicity in animal models. However, 5-(4-bromobenzylidene)-3-(1-piperidinylmethyl)-1,3-thiazolidine-2,4-dione has some limitations for lab experiments. It is a relatively new compound that has not been extensively studied. Moreover, the mechanism of action of 5-(4-bromobenzylidene)-3-(1-piperidinylmethyl)-1,3-thiazolidine-2,4-dione is not fully understood, which makes it difficult to design experiments to elucidate its pharmacological effects.

Future Directions

There are several future directions for research on 5-(4-bromobenzylidene)-3-(1-piperidinylmethyl)-1,3-thiazolidine-2,4-dione. First, more studies are needed to elucidate the mechanism of action of 5-(4-bromobenzylidene)-3-(1-piperidinylmethyl)-1,3-thiazolidine-2,4-dione. Second, the pharmacokinetics and pharmacodynamics of 5-(4-bromobenzylidene)-3-(1-piperidinylmethyl)-1,3-thiazolidine-2,4-dione need to be studied to determine its efficacy and safety in vivo. Third, the potential therapeutic applications of 5-(4-bromobenzylidene)-3-(1-piperidinylmethyl)-1,3-thiazolidine-2,4-dione in various diseases need to be explored further. Fourth, the structure-activity relationship of 5-(4-bromobenzylidene)-3-(1-piperidinylmethyl)-1,3-thiazolidine-2,4-dione needs to be studied to design more potent and selective derivatives. Finally, the use of 5-(4-bromobenzylidene)-3-(1-piperidinylmethyl)-1,3-thiazolidine-2,4-dione in combination with other drugs needs to be investigated to improve its therapeutic efficacy.

Scientific Research Applications

5-(4-bromobenzylidene)-3-(1-piperidinylmethyl)-1,3-thiazolidine-2,4-dione has been extensively studied for its potential therapeutic applications in various diseases. It has been reported to exhibit anticancer, antidiabetic, anti-inflammatory, and antiviral activities. 5-(4-bromobenzylidene)-3-(1-piperidinylmethyl)-1,3-thiazolidine-2,4-dione has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been reported to improve insulin sensitivity and glucose uptake in diabetic animal models. 5-(4-bromobenzylidene)-3-(1-piperidinylmethyl)-1,3-thiazolidine-2,4-dione has been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models of inflammatory diseases. Moreover, 5-(4-bromobenzylidene)-3-(1-piperidinylmethyl)-1,3-thiazolidine-2,4-dione has been reported to exhibit antiviral activity against HIV-1 and HCV.

properties

IUPAC Name

(5E)-5-[(4-bromophenyl)methylidene]-3-(piperidin-1-ylmethyl)-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17BrN2O2S/c17-13-6-4-12(5-7-13)10-14-15(20)19(16(21)22-14)11-18-8-2-1-3-9-18/h4-7,10H,1-3,8-9,11H2/b14-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJYCKLKGUBJUIG-GXDHUFHOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CN2C(=O)C(=CC3=CC=C(C=C3)Br)SC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(CC1)CN2C(=O)/C(=C\C3=CC=C(C=C3)Br)/SC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5E)-5-[(4-Bromophenyl)methylidene]-3-[(piperidin-1-YL)methyl]-1,3-thiazolidine-2,4-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(4-bromobenzylidene)-3-(1-piperidinylmethyl)-1,3-thiazolidine-2,4-dione
Reactant of Route 2
5-(4-bromobenzylidene)-3-(1-piperidinylmethyl)-1,3-thiazolidine-2,4-dione
Reactant of Route 3
5-(4-bromobenzylidene)-3-(1-piperidinylmethyl)-1,3-thiazolidine-2,4-dione
Reactant of Route 4
5-(4-bromobenzylidene)-3-(1-piperidinylmethyl)-1,3-thiazolidine-2,4-dione
Reactant of Route 5
5-(4-bromobenzylidene)-3-(1-piperidinylmethyl)-1,3-thiazolidine-2,4-dione
Reactant of Route 6
5-(4-bromobenzylidene)-3-(1-piperidinylmethyl)-1,3-thiazolidine-2,4-dione

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